

In-Depth Technical Guide: Ethyl (E)-3-ethoxy-2-methylacrylate

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Compound of Interest

Compound Name: ethyl (E)-3-ethoxy-2-methylacrylate

Cat. No.: B024880

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies for **ethyl (E)-3-ethoxy-2-methylacrylate**, a key intermediate in various organic syntheses. The information presented herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Physicochemical Data

The following table summarizes the key quantitative data for **ethyl (E)-3-ethoxy-2-methylacrylate**.^[1]

Property	Value	Source
Molecular Weight	158.19 g/mol	PubChem ^[1]
Molecular Formula	C8H14O3	PubChem ^[1]
Density	1.0 g/cm ³	Apollo Scientific ^[2]
Boiling Point	196-198 °C	Apollo Scientific ^[2]
IUPAC Name	ethyl (E)-3-ethoxy-2-methylprop-2-enoate	PubChem ^[1]
CAS Number	1085699-23-5	Apollo Scientific ^[2]

Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate

The synthesis of **ethyl (E)-3-ethoxy-2-methylacrylate** can be achieved through various synthetic routes. One common approach involves the reaction of an appropriate precursor with trichloroacetyl chloride followed by treatment with an organic base and ethanol.

Representative Experimental Protocol

The following protocol is a representative example of the synthesis of a similar compound, 3-ethoxy ethyl acrylate, which can be adapted for the synthesis of the title compound. This method is advantageous due to its use of readily available starting materials and mild reaction conditions.

Step 1: Reaction with Trichloroacetyl Chloride

- In a three-necked flask, 91g (0.5mol) of trichloroacetyl chloride is added.
- Vinyl ethyl ether (72g, 1.0mol) is slowly added dropwise over approximately 1.5 hours, while maintaining the temperature at 25 °C.
- The reaction mixture is stirred at this temperature for 6 hours.
- Low-boiling-point byproducts are subsequently removed by distillation under reduced pressure at a temperature below 40 °C.

Step 2: Ethanolysis and Base Treatment

- Following distillation, 144g (1.0mol) of diisopropylethylamine and 200g of ethanol are added to the reaction mixture.
- The mixture is then heated to 50 °C and allowed to react for 2 hours.
- After the reaction is complete, the mixture is filtered to recover the filter cake.

Step 3: Elimination and Purification

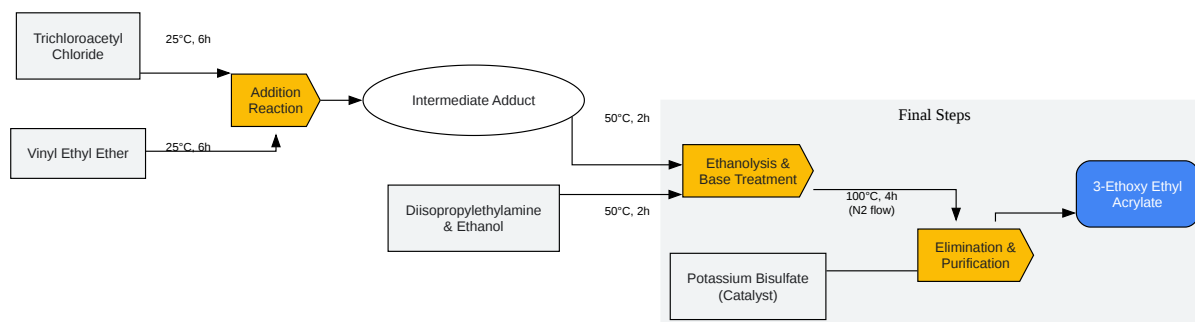
- Ethanol is distilled from the filtrate under reduced pressure at a temperature below 50 °C.

- After distillation, 3.4g (0.025mol) of potassium bisulfate is added.
- The temperature is raised to 100 °C, and nitrogen is introduced at a flow rate of 400mL/min for 4 hours to facilitate the elimination reaction.
- The final product, 3-ethoxy ethyl acrylate, is obtained by reduced pressure distillation.

This protocol can be adapted for the synthesis of **ethyl (E)-3-ethoxy-2-methylacrylate** by using an appropriate methylated precursor.

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of 3-ethoxy ethyl acrylate, which is structurally related to the target compound.



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Caption: Generalized synthesis workflow for 3-ethoxy ethyl acrylate.

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References

- 1. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]
- 2. CN103965042A - Synthetic method of ethyl ethoxy acrylate - Google Patents [patents.google.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com

